(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure and properties
(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure and properties
An In-depth Technical Guide to (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Properties, and Scientific Context
This guide provides a comprehensive technical overview of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one, a chiral heterocyclic compound belonging to the quinoxalinone family. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence as a core scaffold in various biologically active agents.[1][2] This document is intended for researchers and scientists, offering insights into the compound's structure, properties, synthesis, and characterization, grounded in established chemical principles and data from closely related analogues.
Molecular Structure and Stereochemistry
(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a bicyclic system where a pyrazin-2-one ring is fused to a benzene ring. The defining feature is a stereocenter at the C3 position, bearing an isopropyl group in the (S)-configuration. This chirality is a critical determinant of its potential biological activity, as stereoisomers often exhibit different pharmacological profiles.
Chemical Structure:
(Note: A 2D representation of the chemical structure)
The presence of two nitrogen atoms and a carbonyl group within the heterocyclic ring imparts specific electronic and hydrogen-bonding characteristics to the molecule, influencing its solubility, crystal packing, and receptor-binding capabilities.
Physicochemical and Predicted Properties
While specific experimental data for (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is not widely published, we can infer its properties from the parent scaffold and closely related analogues like the (S)-3-methyl derivative.[3][4] These properties are essential for handling, formulation, and experimental design.
| Property | Predicted/Analogous Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₄N₂O | Based on chemical structure |
| Molecular Weight | 190.24 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white crystalline solid | Common for this class of compounds[3] |
| Melting Point | Estimated 140-170 °C | Based on parent compound (140-143°C) and methyl analog[3][4] |
| Solubility | Soluble in organic solvents (Ethanol, DMF, DCM) | Common for quinoxalinones[3] |
| Optical Rotation [α]D | Expected to be non-zero | Due to the (S)-chiral center |
| logP (Predicted) | ~1.5 - 2.0 | Based on analogs like (S)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one[4] |
Synthesis and Purification
The synthesis of enantiopure 3-substituted-3,4-dihydroquinoxalin-2(1H)-ones is most effectively achieved using chiral pool amino acids.[5] For the target molecule, (S)-Valine is the logical and ideal starting material due to its inherent (S)-stereochemistry and isopropyl side chain. The general strategy involves N-arylation followed by a reductive cyclization.
Proposed Synthetic Pathway
A robust and commonly employed method involves the reaction of an o-nitro-substituted fluoroarene with the chiral amino acid, followed by reduction of the nitro group and subsequent intramolecular cyclization.[6]
Caption: Proposed synthesis of the target compound from (S)-Valine.
Step-by-Step Experimental Protocol
Step 1: N-Arylation of (S)-Valine
-
To a solution of (S)-Valine (1.0 eq) in Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction where the amino group of valine displaces the fluorine atom. The nitro group is strongly electron-withdrawing, which activates the ring for this substitution.
-
Upon completion, cool the mixture, dilute with water, and acidify with HCl (1M) to precipitate the product, N-(2-nitrophenyl)-(S)-valine.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Reductive Cyclization
-
Suspend the N-(2-nitrophenyl)-(S)-valine intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add a reducing agent. A common and effective choice is iron powder (Fe, 5.0 eq) with a catalytic amount of ammonium chloride (NH₄Cl).[6]
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Rationale: The iron reduces the nitro group to an amine. The newly formed aromatic amine then undergoes a spontaneous intramolecular cyclization with the carboxylic acid group to form the lactam (quinoxalinone) ring.
-
After cooling, filter the reaction mixture through Celite to remove the iron salts and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.
-
Combine fractions containing the pure product and evaporate the solvent.
-
The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and chiral HPLC.
Spectroscopic Characterization (Predicted)
Definitive characterization relies on spectroscopic analysis. Based on the structure and data from similar quinoxalinones, the following spectral features are anticipated.[2]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: 4 signals in the ~6.7-7.2 ppm range, showing characteristic coupling patterns of a 1,2-disubstituted benzene ring.- N-H Protons: 2 broad singlets, one for N1-H and one for N4-H, likely in the ~8-11 ppm and ~5-7 ppm range respectively, which will be D₂O exchangeable.- C3-H Proton: A doublet or multiplet around ~3.5-4.0 ppm.- Isopropyl CH: A multiplet (septet or similar) further upfield.- Isopropyl CH₃: Two distinct doublets due to diastereotopicity, around ~0.9-1.2 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C2): A signal in the ~165-170 ppm range.- Aromatic Carbons: 6 signals in the aromatic region (~115-145 ppm).- C3 Carbon: A signal around ~55-60 ppm.- Isopropyl Carbons: Signals in the aliphatic region (~20-35 ppm). |
| Mass Spec (ESI-MS) | - [M+H]⁺: Expected at m/z 191.12- [M+Na]⁺: Expected at m/z 213.10 |
Characterization Workflow
Caption: Standard workflow for the purification and analysis of the final product.
Biological and Therapeutic Context
The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications:
-
JNK3 Inhibition: This core is a key fragment in the design of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative diseases.[1]
-
Antibacterial Activity: Various substituted quinoxalinones have demonstrated moderate to good activity against bacterial strains.[2]
-
Antiviral and Anti-inflammatory: The general heterocycle class has also shown potential antiviral and anti-inflammatory properties.[5]
The specific biological activity of (S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one would need to be determined through biological screening. Its structural similarity to known active compounds makes it a compelling candidate for inclusion in such discovery programs.
Conclusion
(S)-3-Isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral molecule with high potential for use in drug discovery and development. While specific experimental data is sparse, its synthesis can be reliably planned from (S)-Valine, and its structural and physicochemical properties can be confidently predicted based on well-studied analogues. This guide provides a foundational framework for researchers to synthesize, purify, and characterize this compound, enabling its further investigation in medicinal chemistry programs.
References
-
Ye, N., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. Available at: [Link]
-
Kristoffersen, T., & Hansen, J. H. (2017). 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available at: [Link]
-
El-Maghraby, A. M., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 526-559. Available at: [Link]
-
ChemBK. (2024). 3,4-dihydroquinoxalin-2(1H)-one - Physico-chemical Properties. Available at: [Link]
-
PubChem. (n.d.). (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]
-
Slaninova, D., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1296-1305. Available at: [Link]
-
Hansen, J. H., et al. (2012). Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones. European Journal of Organic Chemistry, 2012(28), 5556-5563. Available at: [Link]
Sources
- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | C9H10N2O | CID 7062175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
